molecular formula C10H13NO4S B13280080 Ethyl 4-(methylsulfamoyl)benzoate CAS No. 874841-20-0

Ethyl 4-(methylsulfamoyl)benzoate

Cat. No.: B13280080
CAS No.: 874841-20-0
M. Wt: 243.28 g/mol
InChI Key: BDWDBVYFXCFWJK-UHFFFAOYSA-N
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Description

Overview of Benzoate (B1203000) Ester Derivatives in Contemporary Chemical Research

Benzoate ester derivatives are a class of organic compounds that are widespread in both nature and synthetic chemistry. wikipedia.org They are characterized by a benzene (B151609) ring attached to an ester functional group. In contemporary chemical research, these derivatives are of significant interest due to their versatile applications. They serve as important precursors and intermediates in the synthesis of a wide range of more complex molecules. wikipedia.orgorganic-chemistry.org For instance, they are used in the production of plasticizers, fragrances, and artificial fruit flavors. wikipedia.org

The reactivity of the ester group allows for various chemical transformations, making benzoate esters valuable building blocks in organic synthesis. wikipedia.orgorganic-chemistry.org Furthermore, the aromatic ring can be substituted with various functional groups, leading to a vast library of compounds with diverse physical, chemical, and biological properties. Research has explored their potential in areas such as medicinal chemistry, where they have been investigated for activities including neuroprotective effects. ontosight.aigoogle.com The esterification of natural secondary metabolites with benzoic acid is also a common strategy to modify their properties. medcraveonline.com

Significance of the Sulfonamide Moiety in Synthetic Organic Chemistry

The sulfonamide functional group (-SO₂NHR) is a cornerstone in synthetic organic chemistry and medicinal chemistry. flemingcollege.canih.gov This moiety is a key component in a class of drugs known as "sulfa drugs" and is present in numerous therapeutic agents with a wide array of biological activities. flemingcollege.canih.gov The geometry and electronic properties of the sulfonamide group, including its ability to act as a hydrogen bond acceptor, contribute to its frequent use as a bioisostere for amides, offering improved metabolic stability. acs.orgprinceton.edu

Contextualization of Ethyl 4-(methylsulfamoyl)benzoate within Aromatic Sulfonamide Chemistry

This compound is a molecule that integrates both the benzoate ester and the sulfonamide functionalities. Specifically, it is an aromatic sulfonamide, where the sulfonamide group is directly attached to a benzene ring. nih.gov This positions the compound within a significant area of chemical research focused on developing new molecules with potential applications in various fields, including materials science and medicinal chemistry.

Academic Research Objectives and Scope for this compound

Academic research involving this compound would likely focus on several key areas. A primary objective would be its synthesis and characterization. The development of efficient and novel synthetic routes to this and related compounds is a common goal in organic chemistry. flemingcollege.ca

Another significant research avenue would be the exploration of its chemical reactivity. This could involve using this compound as a starting material or intermediate for the synthesis of more complex molecules. nih.gov Researchers might investigate the modification of either the ester or the sulfonamide functional group to create new derivatives with tailored properties.

Furthermore, the compound could be a subject of study in medicinal chemistry. Given the prevalence of both benzoate esters and sulfonamides in pharmaceuticals, this compound could be investigated for its own potential biological activity or serve as a scaffold for the design of new therapeutic agents. ontosight.ainih.gov Computational studies could also be employed to predict its properties and potential interactions with biological macromolecules. sdu.dk

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
CAS Number 57683-71-3
Appearance White to off-white powder
Melting Point 134-138 °C
Boiling Point 419.9±45.0 °C (Predicted)
Density 1.295±0.06 g/cm³ (Predicted)
pKa 9.19±0.10 (Predicted)

Note: Some physical properties are predicted based on computational models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

874841-20-0

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

ethyl 4-(methylsulfamoyl)benzoate

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-4-6-9(7-5-8)16(13,14)11-2/h4-7,11H,3H2,1-2H3

InChI Key

BDWDBVYFXCFWJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Methylsulfamoyl Benzoate

Precursor Synthesis and Derivatization Strategies

Synthetic Routes to 4-(Chlorosulfonyl)benzoic Acid Derivatives

A key precursor for the synthesis of Ethyl 4-(methylsulfamoyl)benzoate is a 4-(chlorosulfonyl)benzoic acid derivative. This intermediate contains the sulfonyl chloride group necessary for the subsequent aminosulfonylation reaction.

One common method for the preparation of 4-(chlorosulfonyl)benzoic acid involves the chlorosulfonation of a suitable benzoic acid derivative. For instance, 4-chlorobenzoic acid can be treated with chlorosulfonic acid at elevated temperatures to yield 4-chloro-3-(chlorosulfonyl)benzoic acid. nih.gov The reaction mixture is typically heated for several hours, and upon completion, the product is isolated by pouring the mixture over ice, followed by filtration. nih.gov

Alternatively, 4-(chlorosulfonyl)benzoic acid can be synthesized from p-toluenesulfonyl chloride through an oxidation reaction. In this process, p-toluenesulfonyl chloride is treated with a strong oxidizing agent like chromium(VI) oxide in a mixture of acetic acid and acetic anhydride. The reaction is carried out at a moderately elevated temperature, and the product is obtained after quenching with ice water and filtration. farmaciajournal.com

The following table summarizes a synthetic route to a 4-(chlorosulfonyl)benzoic acid derivative:

Starting MaterialReagent(s)ProductYieldReference
p-Toluenesulfonyl chlorideCrO₃, HAc/Ac₂O4-(Chlorosulfonyl)benzoic acid55% farmaciajournal.com

Methods for the Formation of the Methylsulfamoyl Moiety via Aminosulfonylation

The introduction of the methylsulfamoyl group is a crucial step in the synthesis. This is typically achieved through an aminosulfonylation reaction, where a sulfonyl chloride reacts with an amine. In the context of this compound synthesis, a 4-(chlorosulfonyl)benzoyl derivative is reacted with methylamine (B109427).

The reaction between a sulfonyl chloride and an amine is a well-established transformation in organic synthesis. For example, the reaction of benzoyl chloride with methylamine leads to the formation of N-methylbenzamide. doubtnut.combrainly.com This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. brainly.com A similar principle applies to the reaction of a sulfonyl chloride with an amine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. brainly.com

Esterification Reactions for the Introduction of the Ethyl Benzoate (B1203000) Functionality

The final key functional group to be introduced is the ethyl ester. This is typically accomplished through the esterification of the carboxylic acid group of a 4-(methylsulfamoyl)benzoic acid intermediate. The Fischer esterification is a widely used method for this purpose. masterorganicchemistry.comlibretexts.org

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, 4-(methylsulfamoyl)benzoic acid would be refluxed with ethanol (B145695) in the presence of a catalytic amount of a strong acid. masterorganicchemistry.comdoubtnut.com The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the ester. masterorganicchemistry.com

The table below outlines the general conditions for a Fischer esterification:

ReactantsCatalystConditionsProductReference
Carboxylic Acid, AlcoholStrong Acid (e.g., H₂SO₄)RefluxEster, Water masterorganicchemistry.comlibretexts.org

Multi-step Synthetic Pathways to this compound

The synthesis of this compound can be approached through different multi-step pathways, primarily categorized as sequential functional group transformations and convergent synthesis approaches.

Sequential Functional Group Transformations

A linear or sequential synthesis involves the step-by-step modification of a starting material to introduce the required functional groups in a specific order. A plausible sequential synthesis of this compound could start from p-toluenesulfonyl chloride.

The synthetic sequence would be as follows:

Oxidation: Oxidation of p-toluenesulfonyl chloride to 4-(chlorosulfonyl)benzoic acid using an oxidizing agent like chromium(VI) oxide. farmaciajournal.com

Aminosulfonylation: Reaction of the resulting 4-(chlorosulfonyl)benzoic acid with methylamine to form 4-(N-methylsulfamoyl)benzoic acid. This step would likely be performed in the presence of a base to neutralize the HCl byproduct.

Esterification: Fischer esterification of 4-(N-methylsulfamoyl)benzoic acid with ethanol in the presence of an acid catalyst to yield the final product, this compound. masterorganicchemistry.comdoubtnut.com

Convergent Synthesis Approaches and Strategic Disconnections

For this compound, a convergent strategy could involve two main fragments:

Fragment A: A pre-formed 4-halobenzoate ester, such as ethyl 4-bromobenzoate.

Fragment B: A methylsulfamoyl-containing nucleophile.

However, a more practical convergent approach would involve the synthesis of two key intermediates that are then coupled. A strategic disconnection of this compound can be made at the sulfonamide bond and the ester bond.

A possible convergent pathway could be:

Pathway A (Synthesis of the Sulfonamide portion): Starting from a suitable benzene (B151609) derivative, introduce the methylsulfamoyl group.

Pathway B (Synthesis of the Benzoate portion): Independently prepare ethyl benzoate with a suitable leaving group at the 4-position.

Coupling: Couple the two fragments.

A more direct convergent approach would involve preparing key intermediates and then performing the final transformations. For instance, one could synthesize 4-(chlorosulfonyl)benzoyl chloride and react it sequentially with methylamine and then ethanol. However, a more common and controlled approach involves the sequential functional group transformations as outlined in section 2.2.1. The strategic choice between a linear and a convergent synthesis would depend on the availability of starting materials, the efficiency of each reaction step, and the ease of purification of the intermediates.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Detailed research findings on the optimization of reaction conditions specifically for the synthesis of this compound are not available in the surveyed literature. The following sections are therefore based on general principles of analogous chemical transformations.

Catalyst Selection and Mechanistic Role in Synthesis

Information regarding catalyst selection and its mechanistic role in the synthesis of this compound is not specifically described in the available literature. Generally, the formation of an ester from a carboxylic acid and an alcohol, a likely step in the synthesis of this compound, is catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. core.ac.ukuomustansiriyah.edu.iq The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

For the sulfonamide portion of the molecule, its formation would typically precede the esterification. The synthesis of aromatic sulfonamides can be achieved through various methods, though specific catalysts for the formation of the N-methylsulfamoyl group on a benzoate precursor are not detailed in the search results.

Solvent Effects on Reaction Efficiency and Product Distribution

There is no specific information in the searched literature concerning the effect of solvents on the synthesis of this compound. For the esterification step, a non-polar, aprotic solvent that allows for the azeotropic removal of water is often used to drive the reaction equilibrium towards the product. cibtech.org Alternatively, using an excess of the alcohol reactant (ethanol) can also serve as the solvent. iajpr.com The choice of solvent would be critical in ensuring the solubility of the starting material, 4-(methylsulfamoyl)benzoic acid, while facilitating the reaction.

Temperature and Pressure Dependencies in Reaction Control

Specific data on the temperature and pressure dependencies for the synthesis of this compound are not found in the public domain. Esterification reactions are typically performed at elevated temperatures to increase the reaction rate, often at the reflux temperature of the solvent or the alcohol used in excess. iajpr.com The pressure is usually atmospheric, although vacuum can be applied to remove water and shift the equilibrium, especially in industrial-scale production.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

While advanced purification and isolation techniques specifically for this compound and its synthetic intermediates are not documented, standard organic chemistry techniques would likely be employed. After the reaction, the mixture would typically be neutralized, for example with a sodium bicarbonate solution, to remove the acid catalyst and any unreacted carboxylic acid. core.ac.uk The crude product could then be extracted into an organic solvent. prepchem.com

Further purification would likely involve techniques such as:

Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool, leading to the formation of pure crystals. The choice of solvent is crucial for this technique to be effective.

Column Chromatography: Passing the crude product through a column of silica (B1680970) gel or alumina (B75360) with a suitable eluent system to separate the desired compound from impurities based on their polarity.

The isolation of the final product would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify its structure and purity.

Reaction Mechanisms and Kinetics of Formation

Mechanistic Elucidation of Sulfonamide Bond Formation

The sulfonamide linkage (R-SO₂-NR'R") is a cornerstone of many pharmaceutical compounds. Its formation is classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. masterorganicchemistry.comnih.gov In the case of Ethyl 4-(methylsulfamoyl)benzoate, this would involve the reaction between 4-(chlorosulfonyl)benzoic acid ethyl ester and methylamine (B109427).

The mechanism of this transformation is analogous to nucleophilic acyl substitution and is a topic of mechanistic discussion. alrasheedcol.edu.iq Two primary pathways are often considered:

Nucleophilic Addition-Elimination (SAN): This two-step mechanism involves the initial attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This forms a transient, pentacoordinate trigonal bipyramidal intermediate. In the subsequent step, the chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen atom, often facilitated by a base, to yield the stable sulfonamide. youtube.com

SN2-type Mechanism: An alternative, concerted mechanism proposes a direct displacement of the chloride by the amine nucleophile, passing through a single transition state without the formation of a stable intermediate. nih.gov

Theoretical studies and experimental evidence suggest that the operative mechanism can depend on the specific reactants, solvent, and reaction conditions. Theoretical calculations on simple sulfonamides suggest the interaction between the nitrogen and sulfur atoms is primarily electrostatic. researchgate.net The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium towards product formation. masterorganicchemistry.com

Detailed Analysis of Esterification Mechanisms for Benzoic Acid Derivatives

The ethyl ester group in this compound is typically introduced via Fischer-Speier esterification. This acid-catalyzed reaction involves heating a carboxylic acid (a benzoic acid derivative in this case) with an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgchembam.com

The mechanism of Fischer esterification is a well-established, multi-step equilibrium process: masterorganicchemistry.comyoutube.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the benzoic acid derivative. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: A molecule of ethanol (B145695), acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, also known as an orthoacid. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion (the part originating from the alcohol) to one of the hydroxyl groups. This intramolecular or intermolecular proton transfer converts a hydroxyl group into a better leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester. masterorganicchemistry.comyoutube.com

Deprotonation: The protonated ester is deprotonated, typically by a molecule of the alcohol or water in the reaction mixture, to yield the final ester product and regenerate the acid catalyst. youtube.com

Kinetic Studies of Rate-Determining Steps in the Synthesis of this compound

For the esterification of benzoic acid derivatives , kinetic studies have shown that the reaction is often first-order with respect to the carboxylic acid. researchgate.net The rate-limiting step is generally considered to be the attack of the alcohol on the protonated carboxylic acid or the collapse of the tetrahedral intermediate. nih.gov In some zirconium-catalyzed esterifications of benzoic acid, the collapse of the tetrahedral intermediate was identified as the turnover-limiting step. nih.gov The reaction rate is influenced by steric hindrance on both the carboxylic acid and the alcohol, as well as the electronic nature of substituents on the benzoic acid ring.

ReactionReactantsCatalystTemperature (°C)Activation Energy (kJ·mol⁻¹)Rate-Determining Step Indication
EsterificationBenzoic Acid, EthanolSulfuric Acid60-110VariesAttack of alcohol or collapse of tetrahedral intermediate wikipedia.orgnih.gov
EsterificationBenzoic Acid, 1-Butanolp-toluenesulfonic acid92-11658.40 (forward)First order in benzoic acid
Esterification4-Fluoro-3-nitrobenzoic acid, EthanolSulfuric Acid150 (Microwave)Not specifiedEquilibrium-limited process usm.my

This table presents representative kinetic data for the esterification of benzoic acid and its derivatives under various conditions.

Investigation of Competing Reactions and By-product Formation Pathways

Several competing reactions and side products can diminish the yield and purity of this compound.

During Fischer esterification , the most significant competing reaction is the reverse reaction: acid-catalyzed hydrolysis of the ester back to the carboxylic acid and alcohol. masterorganicchemistry.com The presence of water in the reaction mixture shifts the equilibrium to the reactant side. tcu.edu If the reaction temperature is too high or a very strong acid catalyst is used, ether formation from the alcohol (e.g., diethyl ether from ethanol) can occur as a side reaction. For substituted benzoic acids, harsh conditions could potentially lead to side reactions on the aromatic ring, although this is less common under typical esterification conditions. Tertiary alcohols, if used, are prone to elimination reactions. wikipedia.org

In the sulfonamide formation step, the primary competing reaction involves the hydrolysis of the highly reactive sulfonyl chloride intermediate by any trace water present, which would yield the corresponding sulfonic acid. This sulfonic acid is generally unreactive towards amines under these conditions, thus representing a loss of starting material. If the reaction is not properly controlled, there is also the possibility of the sulfonyl chloride reacting with two equivalents of the amine. Other side reactions can include the formation of disulfides from starting materials if thiols are used as precursors in alternative synthetic routes. nih.gov In some multi-component reactions designed to form sulfonamides, competitive homocoupling side reactions have been observed. rsc.org

Careful control of reaction conditions, such as temperature, reaction time, and the purity of reagents and solvents, is essential to minimize these competing pathways and ensure a high yield of the desired product. usm.my

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl 4-(methylsulfamoyl)benzoate

NMR spectroscopy is an unparalleled tool for detailing the precise chemical environment of hydrogen and carbon atoms within a molecule. By analyzing chemical shifts, signal multiplicities, and through-bond correlations, a complete structural picture can be assembled.

The ¹H NMR spectrum of this compound provides distinct signals for each unique proton environment. The aromatic region is characteristic of a 1,4-disubstituted benzene (B151609) ring, showing two sets of doublets due to the coupling between adjacent ortho protons. The ethyl ester group gives rise to a quartet and a triplet, a classic ethyl pattern resulting from the coupling between the methylene (B1212753) (-CH2-) and methyl (-CH3) protons. The methyl group on the sulfonamide nitrogen appears as a singlet, as does the proton on the nitrogen itself, which may sometimes be broad or exchangeable with deuterium (B1214612) from the solvent.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~8.20Doublet2H~8.5Aromatic protons ortho to the ester
~7.95Doublet2H~8.5Aromatic protons ortho to the sulfamoyl group
~4.80Broad Singlet1H-N-H proton
4.41Quartet2H~7.1-O-CH₂-CH₃
2.65Singlet3H--SO₂-NH-CH₃
1.40Triplet3H~7.1-O-CH₂-CH₃

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The spectrum will show a signal for the carbonyl carbon of the ester at a downfield chemical shift. The six aromatic carbons will appear in the typical aromatic region, with four unique signals due to the molecule's symmetry. The carbons of the ethyl group and the methyl group of the sulfonamide will be observed in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165.5C=O (Ester carbonyl)
~144.0Quaternary aromatic C-SO₂
~135.0Quaternary aromatic C-C=O
~130.0Aromatic CH ortho to the ester
~127.5Aromatic CH ortho to the sulfamoyl group
~62.0-O-CH₂-CH₃
~29.8-SO₂-NH-CH₃
~14.2-O-CH₂-CH₃

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions.

While 1D NMR provides information about individual atoms, 2D NMR experiments establish the connectivity between them. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the quartet at ~4.41 ppm and the triplet at ~1.40 ppm, confirming the presence of the ethyl group. It would also show a cross-peak between the two aromatic doublets (~8.20 and ~7.95 ppm), confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. sdsu.edu The HSQC spectrum would show correlations between the proton signals and their corresponding carbon signals: δH ~8.20 with δC ~130.0, δH ~7.95 with δC ~127.5, δH 4.41 with δC ~62.0, δH 2.65 with δC ~29.8, and δH 1.40 with δC ~14.2.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular structure, as it reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu Key HMBC correlations for structural confirmation would include:

Correlations from the ethyl methylene protons (δH ~4.41) to the ester carbonyl carbon (δC ~165.5).

Correlations from the aromatic protons ortho to the ester (δH ~8.20) to the ester carbonyl carbon (δC ~165.5) and the quaternary carbon attached to the sulfamoyl group (δC ~144.0).

Correlations from the aromatic protons ortho to the sulfamoyl group (δH ~7.95) to the quaternary carbon of the ester group (δC ~135.0).

Correlations from the N-methyl protons (δH ~2.65) to the quaternary aromatic carbon attached to the sulfamoyl group (δC ~144.0).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule, as very few combinations of atoms will have the same exact mass. For this compound, the molecular formula is C₁₀H₁₃NO₄S. HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated theoretical mass.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₃NO₄S
Calculated Exact Mass ([M+H]⁺)244.0638
Expected Experimental Mass ([M+H]⁺)~244.0638 ± 0.0005

In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated adduct like [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern is a fingerprint that provides significant structural information. nih.gov For this compound, key fragmentation pathways would involve the cleavage of the ester and sulfonamide functionalities.

A plausible fragmentation scheme for the [M+H]⁺ ion (m/z 244.06) would include:

Loss of ethylene (B1197577) (C₂H₄, 28 Da): A common fragmentation for ethyl esters, resulting in an ion at m/z 216.04.

Loss of an ethoxy radical (•OC₂H₅, 45 Da): Cleavage of the ester C-O bond, yielding an acylium ion at m/z 198.02.

Loss of the entire ethyl ester group: Fragmentation could lead to ions corresponding to the methylsulfamoyl-substituted benzene ring.

Table 4: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
244.06216.04C₂H₄[M+H - C₂H₄]⁺
244.06198.02C₂H₅O•[M - C₂H₅O]⁺
244.06169.99C₂H₅O₂•[M - C₂H₅O₂]⁺
198.02119.03SO₂[M - C₂H₅O - SO₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The key functional groups in this compound are the ester group (–COOCH₂CH₃), the sulfonamide group (–SO₂NHCH₃), and the substituted benzene ring. The vibrational modes associated with these groups would produce a unique IR spectrum.

For a comparative understanding, the IR spectral data of a related compound, Ethyl 4-methylbenzoate, can be considered. The NIST WebBook provides gas-phase IR data for Ethyl 4-methylbenzoate, which shows characteristic peaks for the C=O stretch of the ester, C–O stretches, and aromatic C–H and C=C vibrations. nist.govchemicalbook.com In this compound, additional strong absorption bands would be expected from the sulfonamide group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N–H stretch of the sulfonamide would likely be observed around 3300-3200 cm⁻¹.

A hypothetical table of the expected major IR absorption bands for this compound is presented below, based on standard functional group absorption regions.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N–H (Sulfonamide)Stretching3300 - 3200
C–H (Aromatic)Stretching3100 - 3000
C–H (Aliphatic)Stretching3000 - 2850
C=O (Ester)Stretching1725 - 1705
C=C (Aromatic)Stretching1600 - 1450
S=O (Sulfonamide)Asymmetric Stretching1350 - 1300
S=O (Sulfonamide)Symmetric Stretching1160 - 1120
C–O (Ester)Stretching1300 - 1000
S–N (Sulfonamide)Stretching950 - 900

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores in this compound are the substituted benzene ring and the ester group. The presence of the electron-withdrawing sulfamoyl group and the ester group on the benzene ring is expected to influence the absorption maxima (λmax).

Direct experimental UV-Vis spectral data for this compound is not widely published. However, data for structurally similar compounds can offer valuable comparisons. For instance, Ethyl 4-(dimethylamino)benzoate, which possesses a strong electron-donating group, exhibits an absorption maximum at 310.25 nm in ethanol (B145695). photochemcad.com In contrast, the sulfamoyl group in this compound is electron-withdrawing, which would likely lead to a blue shift (shift to a shorter wavelength) compared to its dimethylamino-substituted counterpart.

The electronic transitions in this compound would primarily be π → π* transitions associated with the aromatic system. The solvent used for analysis can also influence the λmax due to solvatochromic effects.

Table 2: Comparison of UV-Vis Absorption Maxima for Related Benzoate (B1203000) Compounds

CompoundSubstituent at para-positionSolventλmax (nm)
Ethyl 4-(dimethylamino)benzoate-N(CH₃)₂Ethanol310.25 photochemcad.com
Ethyl 4-aminobenzoate (B8803810)-NH₂Water~290
This compound -SO₂NHCH₃ Ethanol (Predicted) ~270-290

Crystallographic Analysis of this compound

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

While a specific crystal structure determination for this compound is not publicly available, studies on closely related compounds provide a strong basis for predicting its solid-state conformation. For example, the crystal structure of ethyl 4-(3-chlorobenzamido)benzoate reveals a triclinic crystal system with the space group P-1. eurjchem.com Similarly, the crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net

Based on these examples, it is likely that this compound would crystallize in a common space group, with the molecule adopting a largely planar conformation, although some torsion around the C-S and S-N bonds of the sulfamoyl group is expected. The ethyl ester group may also exhibit some degree of conformational flexibility.

A hypothetical table of crystallographic parameters for this compound is presented below for illustrative purposes, drawing on typical values for similar organic molecules.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1500 - 2000
Z (molecules per unit cell)4

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be dictated by a combination of intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The presence of the sulfonamide group is particularly significant as the N-H group can act as a hydrogen bond donor, and the sulfonyl oxygens and the ester carbonyl oxygen can act as hydrogen bond acceptors.

This would likely lead to the formation of hydrogen-bonded chains or networks, which are common motifs in the crystal structures of sulfonamides. The aromatic rings could also participate in π-π stacking or C-H···π interactions, further stabilizing the crystal lattice. For instance, in the crystal structure of ethyl 4-[(4-methyl-benz-yl)-oxy]benzoate, weak C-H···π interactions are observed to connect the molecules. nih.gov

Computational Chemistry and Theoretical Studies of Ethyl 4 Methylsulfamoyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the geometry, energy, and electron distribution within Ethyl 4-(methylsulfamoyl)benzoate.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method that has become a staple in the study of molecular systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(2d,2p), would be used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. tcsedsystem.edu This process involves finding the minimum energy conformation on the potential energy surface.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data Based on Similar Compounds)

ParameterBond/AngleTheoretical Value
Bond Length (Å)C=O (ester)~1.21
C-O (ester)~1.36
S=O (sulfamoyl)~1.45
S-N (sulfamoyl)~1.65
Bond Angle (°)O=C-O (ester)~123
C-S-N (sulfamoyl)~106
O=S=O (sulfamoyl)~120

Note: These values are illustrative and based on DFT calculations for structurally related molecules.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. espublisher.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the benzene (B151609) ring and the sulfamoyl group, which are electron-rich regions. Conversely, the LUMO is expected to be distributed over the electron-withdrawing ethyl benzoate (B1203000) moiety. The energy of the HOMO, LUMO, and the resulting gap can be calculated using DFT. espublisher.com

Natural Bond Orbital (NBO) analysis further elucidates the charge distribution by quantifying the transfer of electron density between orbitals. researchgate.net This analysis can reveal hyperconjugative interactions that contribute to the molecule's stability. For instance, interactions between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups would be identified.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

ParameterEnergy (eV)
HOMO Energy~ -7.0
LUMO Energy~ -1.5
HOMO-LUMO Gap~ 5.5

Note: These values are illustrative and based on DFT calculations for structurally related molecules.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl and methylsulfamoyl groups in this compound allows for multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating specific dihedral angles. This process helps to identify the most stable conformers and the energy barriers between them. researchgate.net For molecules with similar flexible side chains, it has been shown that different conformers can coexist, with their relative populations depending on their energies. nih.govsigmaaldrich.com The orientation of the ethyl group relative to the benzoate plane and the conformation of the methylsulfamoyl group are key areas of investigation.

Computational Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the theoretical prediction of 1H and 13C NMR chemical shifts. tcsedsystem.edu These predicted spectra can be compared with experimental data to confirm the molecular structure. While experimental spectra for the title compound are not detailed in the provided search context, computational studies on similar benzoate derivatives have shown good agreement between calculated and experimental chemical shifts. researchgate.net

Table 3: Illustrative Predicted 1H and 13C NMR Chemical Shifts for this compound (Hypothetical Data)

AtomPredicted Chemical Shift (ppm)
¹H NMR
Aromatic Protons7.8 - 8.2
Ethyl -CH₂-~4.4
Ethyl -CH₃~1.4
Methyl (sulfamoyl)~2.8
¹³C NMR
Carbonyl Carbon~165
Aromatic Carbons128 - 145
Ethyl -CH₂-~62
Ethyl -CH₃~14
Methyl (sulfamoyl)~30

Note: These values are illustrative and based on typical chemical shifts for the respective functional groups.

Vibrational Frequency Analysis and IR/Raman Spectra Simulation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Theoretical vibrational frequencies can be calculated using DFT. rsc.org These calculations help in the assignment of experimental vibrational bands to specific molecular motions. A comparison of the computed and experimental spectra for related molecules has demonstrated the accuracy of these theoretical approaches. researchgate.net Key vibrational modes for this compound would include the C=O stretching of the ester, the S=O stretching of the sulfamoyl group, and various vibrations of the aromatic ring.

Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
EsterC=O Stretch~1720
SulfamoylAsymmetric S=O Stretch~1340
SulfamoylSymmetric S=O Stretch~1160
Aromatic RingC=C Stretch1400 - 1600

Note: These values are illustrative and based on characteristic IR absorption frequencies.

Reaction Pathway Modeling and Transition State Characterization

The synthesis of this compound and its reactions can be elucidated using computational methods to model reaction pathways and characterize transition states. A common synthetic route to sulfonamides involves the reaction of a sulfonyl chloride with an amine. researchgate.net For this compound, this would likely involve the reaction of 4-(chlorosulfonyl)benzoic acid ethyl ester with methylamine (B109427).

Reaction Mechanism Modeling:

Computational chemists often employ Density Functional Theory (DFT) to model such reactions. researchgate.net DFT calculations can map out the potential energy surface of the reaction, identifying the minimum energy pathways from reactants to products. rawdatalibrary.net For the synthesis of this compound, the reaction would likely proceed through a nucleophilic attack of the methylamine nitrogen on the sulfur atom of the sulfonyl chloride. This would be followed by the elimination of a chloride ion.

Theoretical studies on the reaction of sulfonyl chlorides with amines suggest a stepwise mechanism involving the formation of a tetrahedral intermediate. mdpi.com DFT calculations can provide detailed geometries of the reactants, intermediates, transition states, and products.

Transition State Characterization:

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. Identifying and characterizing the transition state is crucial for understanding the reaction kinetics. Transition state theory can be used in conjunction with computational methods to estimate reaction rate constants. rawdatalibrary.net

Frequency calculations are a key tool for characterizing transition states. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The value of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

For the formation of this compound, the transition state would involve the partial formation of the S-N bond and the partial breaking of the S-Cl bond. Computational models can provide data on the bond lengths and angles of this transient species.

Below is an illustrative table of data that could be generated from a DFT study on the synthesis of a sulfonamide, which could be analogous to the synthesis of this compound.

SpeciesRelative Energy (kcal/mol)Key Bond Distances (Å)Imaginary Frequency (cm⁻¹)
Reactants (Sulfonyl Chloride + Amine)0.0S-Cl: 2.05, N-H: 1.01N/A
Transition State+15.2S-N: 2.10, S-Cl: 2.45-350
Intermediate+5.8S-N: 1.75, S-Cl: 2.80N/A
Products (Sulfonamide + HCl)-25.7S-N: 1.65, H-Cl: 1.28N/A

This table is illustrative and based on typical values from computational studies of related sulfonamide formations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. researchgate.net For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with solvents.

Conformational Flexibility:

This compound has several rotatable bonds, including the C-S bond, the S-N bond, and the bonds within the ethyl ester group. This allows the molecule to adopt various conformations in solution. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. nih.gov

The flexibility of the molecule can be analyzed by monitoring dihedral angles and calculating the root-mean-square deviation (RMSD) of the atomic positions over time. This information is crucial for understanding how the molecule might bind to a biological target, as the adopted conformation can significantly influence its activity.

Solvation Effects:

The solvent environment can have a profound impact on the structure, dynamics, and reactivity of a molecule. researchgate.net MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. nih.gov For this compound, the polarity of the solvent would influence the orientation of the polar sulfonamide and ester groups.

The interactions between the solute and solvent can be quantified by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. rsc.org These simulations can also provide information on the formation of hydrogen bonds between the sulfonamide or ester groups and protic solvents like water.

An illustrative table summarizing potential findings from an MD simulation of this compound in water is provided below.

PropertyDescriptionSimulated Value
Dominant ConformerThe most frequently observed conformation of the molecule.Extended conformation with the ethyl group oriented away from the sulfonamide.
Dihedral Angle (C-S-N-C)Torsional angle defining the orientation around the S-N bond.Bimodal distribution around -60° and +60°.
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to the solvent.450 Ų
Hydrogen Bonds (solute-water)Average number of hydrogen bonds between the molecule and water.3.5
First Solvation Shell (Sulfonyl Oxygen)Distance to the first peak in the RDF of water oxygen around a sulfonyl oxygen.2.8 Å

This table is illustrative and based on typical values from computational studies of similar aromatic sulfonamides in aqueous solution.

Chemical Reactivity and Derivatization Studies of Ethyl 4 Methylsulfamoyl Benzoate

Reactions Involving the Ester Functional Group

The ester group in Ethyl 4-(methylsulfamoyl)benzoate is a primary site for chemical modification, allowing for its conversion into carboxylic acids, different esters, and amides through well-established reaction mechanisms.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-(methylsulfamoyl)benzoic acid, can be achieved under both acidic and basic conditions. acs.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is typically performed by heating the ester in the presence of a dilute mineral acid (e.g., HCl or H₂SO₄) and an excess of water. acs.orgacs.org The mechanism proceeds via a series of reversible steps. acs.orgchemrxiv.org

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. acs.orgrsc.org

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. rsc.org

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol). rsc.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating ethanol (B145695). rsc.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product. acs.org

Base-Promoted Hydrolysis (Saponification): Alkaline hydrolysis is typically more efficient as it is an irreversible process. acs.orgchemrxiv.org The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521).

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. rsc.org

Elimination: The intermediate collapses, and the ethoxide ion (⁻OEt) is eliminated as the leaving group. rsc.org

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base and is often driven to completion by using a large excess of the new alcohol. rsc.org

Under acidic conditions, the mechanism is analogous to acid-catalyzed hydrolysis, with the new alcohol acting as the nucleophile instead of water. rsc.org The reaction involves protonation of the carbonyl, nucleophilic attack by the alcohol to form a tetrahedral intermediate, proton transfers, and elimination of ethanol.

A variety of alcohols can be used for this transformation, leading to a range of different esters. The efficiency of the reaction can depend on the steric hindrance and nucleophilicity of the incoming alcohol.

Table 1: Examples of Transesterification Reactions

Reactant AlcoholCatalystTypical ConditionsProduct
MethanolH₂SO₄ (cat.)Reflux in excess methanolMthis compound
IsopropanolH₂SO₄ (cat.)Reflux in excess isopropanolIsopropyl 4-(methylsulfamoyl)benzoate
Benzyl (B1604629) AlcoholNaOCH₃ (cat.)Reflux in benzyl alcoholBenzyl 4-(methylsulfamoyl)benzoate
tert-ButanolH₂SO₄ (cat.)Reflux in excess tert-butanoltert-Butyl 4-(methylsulfamoyl)benzoate

The conversion of this compound to N-substituted 4-(methylsulfamoyl)benzamides is achieved through amidation. This can be accomplished by direct reaction with an amine, often requiring elevated temperatures or the use of catalysts. nih.gov More commonly, the ester is first hydrolyzed to the carboxylic acid, which is then activated and coupled with an amine. scispace.com

Direct amidation of esters with amines can be facilitated by specialized catalysts like niobia (Nb₂O₅), which can function as a reusable Lewis acid catalyst under solvent-free conditions. researchgate.net The reaction proceeds by the activation of the ester's carbonyl group by the catalyst, making it more susceptible to nucleophilic attack by the amine. researchgate.net A wide variety of primary and secondary amines can be used, providing access to a large library of carboxamide derivatives. nih.gov

Table 2: Examples of Amidation Reactions

Amine ReactantCatalyst/MethodTypical ConditionsProduct
AnilineNb₂O₅Heat, solvent-freeN-phenyl-4-(methylsulfamoyl)benzamide
Cyclohexylamine(1) NaOH, H₂O, Heat; (2) SOCl₂, (3) CyclohexylamineMultistep synthesis via acid chlorideN-cyclohexyl-4-(methylsulfamoyl)benzamide
MorpholineTiCl₄, Pyridine (B92270)85 °C(4-(Morpholine-4-carbonyl)phenyl)(methyl)sulfamide
EthylamineFeCl₃80 °C, solvent-freeN-ethyl-4-(methylsulfamoyl)benzamide

Transformations at the Sulfamoyl Moiety

The N-methylsulfamoyl group offers a secondary site for chemical modification, primarily at the sulfonamide nitrogen.

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for subsequent N-alkylation or N-acylation.

N-Alkylation: The deprotonated sulfonamide acts as a nucleophile that can react with various alkylating agents, such as alkyl halides. A common procedure involves treating the sulfonamide with a base like sodium hydride (NaH) in an aprotic solvent such as N,N-dimethylformamide (DMF), followed by the addition of the alkylating agent (e.g., ethyl iodide). rsc.org Alternative, greener methods utilize alcohols as alkylating agents in the presence of catalysts like manganese dioxide (MnO₂) or ruthenium complexes. acs.org

N-Acylation: Acylation of the sulfonamide nitrogen can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of N-acylsulfonamides.

Table 3: Examples of N-Alkylation/Acylation Reactions

ReagentBase/CatalystTypical ConditionsProduct Moiety
Ethyl IodideNaHDMF, Room TempN-ethyl-N-methylsulfamoyl
Benzyl BromideK₂CO₃Acetonitrile, RefluxN-benzyl-N-methylsulfamoyl
Methanol[Ru(p-cymene)Cl₂]₂HeatN,N-dimethylsulfamoyl (via methylation)
Acetyl ChloridePyridineCH₂Cl₂, 0 °C to Room TempN-acetyl-N-methylsulfamoyl

The sulfonamide bond (S-N) is generally stable but can be cleaved under specific, often harsh, conditions. Understanding the stability and potential rearrangements of the sulfamoyl group is crucial for predicting reaction outcomes and designing synthetic strategies.

Sulfonamide Cleavage:

Reductive Cleavage: The N-S bond can be cleaved under reductive conditions. Methods have been developed using reagents like samarium(II) iodide or phosphine (B1218219) catalysts to convert secondary sulfonamides into the corresponding amines and sulfinates. chemrxiv.orgresearchgate.net Electrochemical methods can also achieve N-S bond cleavage. acs.org

Hydrolytic Cleavage: While resistant to typical hydrolysis, the S-N bond can be cleaved under strongly acidic conditions, often at elevated temperatures. nih.gov Certain catalysts, such as ceria nanostructures, have been shown to facilitate the hydrolytic cleavage of sulfonamide drugs. nih.gov

Photolytic Cleavage: The sulfonamide bond is susceptible to cleavage upon irradiation with ultraviolet (UV) light, typically at wavelengths around 254 nm. nih.gov

Rearrangement Reactions: Aromatic sulfonamides can undergo rearrangement reactions, most notably the Smiles rearrangement. The classical Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. A related transformation, the Truce-Smiles rearrangement, involves the migration of an aryl group from sulfur to a carbanion adjacent to the sulfur atom. scispace.com More relevant to this compound could be radical Smiles-type rearrangements, which can occur with aromatic sulfonamides, especially when the nitrogen atom is substituted with an electron-withdrawing group. rsc.org These reactions typically involve ipso-attack of a radical on the aromatic ring, leading to the migration of the sulfamoyl group.

Applications of Ethyl 4 Methylsulfamoyl Benzoate As a Synthetic Intermediate

Role as a Precursor in the Synthesis of Complex Organic Molecules

As a readily available starting material, ethyl 4-(methylsulfamoyl)benzoate is a key component in the assembly of intricate molecular frameworks. Its benzene (B151609) ring and associated functional groups can be strategically modified to construct larger, more complex systems.

While specific examples of the direct incorporation of this compound into polycyclic or macrocyclic systems are not extensively documented in dedicated studies, the principles of organic synthesis allow for its use in such constructions. For instance, the aromatic ring of the benzoate (B1203000) moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form polycyclic structures. Furthermore, the ester functionality can be converted to other reactive groups that can then be used in macrocyclization reactions. For example, reduction of the ester to an alcohol, followed by conversion to a leaving group, would allow for its participation in a ring-closing reaction with a nucleophile at the other end of a long chain. The presence of an amide or sulfonamide in a tether can lower the activation energy for such cycloadditions, facilitating the formation of complex cyclic systems. nih.gov

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, is a significant area of application for intermediates like this compound. The functional groups of this compound can be key participants in the formation of various heterocyclic rings. For example, the core structure is related to the synthesis of isoxazole (B147169) and thiazole (B1198619) derivatives, which are important classes of heterocyclic compounds often found in pharmaceuticals. researchgate.net In a hypothetical synthetic route, the ester group could be hydrolyzed to a carboxylic acid, which could then be reacted with a suitable partner to form a heterocyclic ring, such as an oxadiazole.

Building Block for the Construction of Specialty Chemicals

This compound serves as a fundamental building block for specialty chemicals, which are compounds produced for specific, high-value applications. Its structural motif is found within more complex molecules designed for medicinal chemistry and materials science. For example, derivatives of benzoic acid are known to be good inhibitors of various viruses. researchgate.net The related compound, ethyl 4-(dimethylamino)benzoate, is used in dental and medical compositions, highlighting the utility of this class of compounds in specialized applications. researchgate.netnih.gov The "4-(methylsulfamoyl)benzoyl" group is a key substructure in the design of various biologically active agents, and this compound provides a convenient entry point for introducing this moiety.

Conclusion and Future Directions in Research on Ethyl 4 Methylsulfamoyl Benzoate

Summary of Key Research Findings and Scholarly Contributions

A thorough review of published scientific literature reveals a significant gap in dedicated research on Ethyl 4-(methylsulfamoyl)benzoate. Currently, its primary scholarly contribution is its existence as a chemical building block, available for purchase by researchers in early-stage discovery. sigmaaldrich.com Suppliers note that the compound is provided without extensive analytical data, underscoring that it is a molecule at the very beginning of its research lifecycle. sigmaaldrich.com Consequently, there are no key research findings or major scholarly articles focused on its synthesis, properties, or applications to summarize. The discourse, therefore, must shift from what has been done to what could be done.

Identification of Unexplored Research Avenues and Existing Challenges

The primary challenge concerning this compound is the absence of foundational scientific data. This lack of information, however, presents a clear roadmap for future exploration.

Key Unexplored Avenues:

Fundamental Characterization: The most immediate research avenue is the complete spectroscopic and physical characterization of the compound. This includes nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction to confirm its structure and understand its solid-state conformation.

Biological Screening: The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. nih.govnih.govmdpi.comresearchgate.net A significant unexplored avenue is the systematic biological screening of this compound. Its activity could be tested against various targets, such as bacterial dihydropteroate (B1496061) synthase (DHPS), carbonic anhydrases, and different cancer cell lines. nih.govrsc.org

Chemical Reactivity and Utility as an Intermediate: The molecule possesses two key functional groups: an ester and a sulfonamide. Research is needed to explore its reactivity. For example, the hydrolysis of the ethyl ester to the corresponding carboxylic acid would yield 4-(methylsulfamoyl)benzoic acid, a potentially valuable monomer for polymer synthesis or a more soluble building block for further derivatization.

Proposed Research Area Objective Rationale / Key Challenge
Physicochemical Analysis Full spectroscopic and crystallographic characterization.Challenge: Lack of foundational data to confirm identity and properties. sigmaaldrich.com
Biological Activity Screening Evaluate antimicrobial, anticancer, and enzyme inhibition potential.Opportunity: The sulfonamide moiety is a known pharmacophore. nih.govnih.govresearchgate.net
Synthetic Utility Explore reactions like ester hydrolysis and further modification.Opportunity: Create new derivatives and materials from a novel building block.

Potential for Advanced Synthetic Methodologies and Green Chemistry Approaches

While specific synthesis routes for this compound are not detailed in the literature, standard organic chemistry principles suggest plausible pathways. A likely method involves the reaction of ethyl 4-aminobenzoate (B8803810) with methanesulfonyl chloride. Another potential route could be the reaction of a precursor like methyl 4-chlorosulfonylbenzoate with methylamine (B109427), followed by transesterification. bldpharm.com

Looking forward, there is significant potential to apply modern, sustainable practices to its synthesis.

Green Solvents: Traditional sulfonamide synthesis often uses volatile organic solvents. Future methodologies could focus on using greener solvents, with water being an ideal candidate. sci-hub.sersc.org Facile and environmentally benign methods for synthesizing sulfonamides in aqueous media have been successfully developed for other compounds. rsc.org

Catalytic Approaches: Advanced methods could employ novel catalysts to improve efficiency and reduce waste. For instance, a domino dehydrogenation-condensation-hydrogenation sequence using a nanostructured catalyst has been shown to be effective for coupling alcohols and sulfonamides, which could be adapted for related syntheses. nih.gov

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful green chemistry tools. nih.gov These techniques can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov Applying these methods to the synthesis of this compound could offer a more efficient and environmentally friendly production route.

Perspectives on Future Theoretical and Computational Investigations

Before committing significant resources to laboratory work, theoretical and computational studies can provide invaluable predictive insights into the properties and potential applications of this compound.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the molecule's three-dimensional geometry, electronic structure (e.g., HOMO-LUMO energy gap), and vibrational frequencies, which can aid in the interpretation of experimental spectroscopic data. nih.govresearchgate.net

Molecular Docking Simulations: A crucial future step would be to perform molecular docking studies. By computationally screening this compound against the active sites of known drug targets (like bacterial enzymes or human carbonic anhydrases), researchers can predict its binding affinity and mode of interaction. nih.govnih.gov This in silico screening can prioritize which biological assays are most likely to yield positive results, making the experimental workflow more efficient.

ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. This would provide an early assessment of its drug-likeness and potential liabilities, guiding future derivatization efforts to optimize its pharmacokinetic profile.

Q & A

Basic Research Questions

How can the purity and structural integrity of Ethyl 4-(methylsulfamoyl)benzoate be verified during synthesis?

To confirm purity and structural fidelity, researchers should employ a combination of analytical techniques:

  • Thin-layer chromatography (TLC) to monitor reaction progress and purity .
  • Spectroscopic methods :
    • ¹H and ¹³C NMR to confirm functional groups and molecular connectivity .
    • FT-IR to identify characteristic vibrations (e.g., ester C=O at ~1700 cm⁻¹, sulfonamide S=O at ~1350–1150 cm⁻¹) .
  • Elemental microanalysis to validate empirical formula .
    For advanced validation, single-crystal X-ray diffraction (using programs like SHELXL) provides definitive structural confirmation .

What synthetic routes are available for introducing the methylsulfamoyl group into benzoate esters?

A common approach involves:

Sulfonylation : Reacting ethyl 4-aminobenzoate with methylsulfamoyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond.

Post-functionalization : Derivatives can be synthesized via nucleophilic substitution or coupling reactions at the sulfamoyl group .
Critical steps include rigorous drying of reactants and inert atmosphere use to avoid hydrolysis of sulfonamide intermediates .

Advanced Research Questions

How does the methylsulfamoyl group influence the compound’s electronic properties in material science applications?

The electron-withdrawing sulfamoyl group reduces electron density on the aromatic ring, enhancing:

  • Photostability : Observed in UV-absorbing analogs (e.g., Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate) due to extended conjugation .
  • Reactivity in polymerization : In resin systems, sulfamoyl groups may alter radical initiation efficiency, similar to ethyl 4-(dimethylamino)benzoate’s role in photoinitiation .
    Methodological Insight : Use UV-Vis spectroscopy and cyclic voltammetry to quantify electronic effects .

What challenges arise in crystallizing this compound for X-ray studies?

Key challenges include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) may stabilize hydrogen bonds between sulfamoyl NH and ester groups, aiding crystallization .
  • Disorder management : Flexible ethyl ester chains can cause crystallographic disorder; slow evaporation at low temperatures mitigates this .
    Advanced Tip : Use SHELXL for refining twinned or low-symmetry crystals, leveraging its robust handling of complex hydrogen-bonding networks .

How can computational methods predict the biological activity of this compound derivatives?

  • Docking studies : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory potential) using AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., sulfamoyl vs. carbamoyl) with bioactivity data from analogs like ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate .
  • DFT calculations : Predict electronic transitions and binding affinity via Gaussian-based simulations .

Methodological Contradictions and Resolutions

Why do conflicting reports exist regarding the reactivity of sulfamoyl-bearing benzoates in nucleophilic reactions?

Discrepancies may stem from:

  • Solvent effects : Polar solvents (e.g., DMF) stabilize transition states in SN2 reactions, while nonpolar solvents favor elimination .
  • Steric hindrance : Bulky substituents on the sulfamoyl group (e.g., methyl vs. phenyl) alter accessibility for nucleophiles .
    Resolution : Conduct kinetic studies under controlled conditions (solvent, temperature) and compare with structurally characterized intermediates .

How can researchers resolve discrepancies in biological activity data for sulfamoyl benzoate derivatives?

  • Standardize assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and control for compound purity via HPLC .
  • Cross-validate mechanisms : Compare enzyme inhibition profiles (e.g., urease vs. carbonic anhydrase) to isolate target-specific effects .

Emerging Research Directions

What role could this compound play in OLED development?

Analogous to pyrazoline-based benzoates, the sulfamoyl group may enhance electron transport in emissive layers. Methodology :

  • Synthesize derivatives with π-extended substituents.
  • Characterize via photoluminescence spectroscopy and time-resolved fluorescence to assess excited-state dynamics .

Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

The sulfamoyl group’s ability to coordinate metals (e.g., Cu²⁺, Zn²⁺) makes it a candidate for MOF linkers. Steps :

  • Perform solvothermal synthesis with metal salts.
  • Analyze porosity via BET surface area measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.